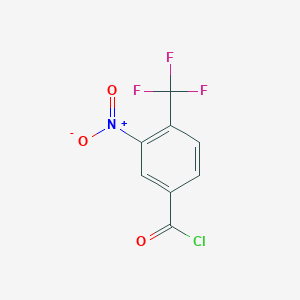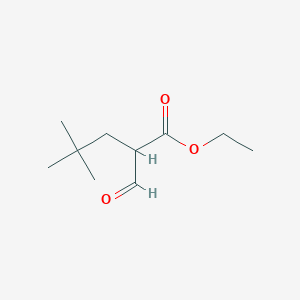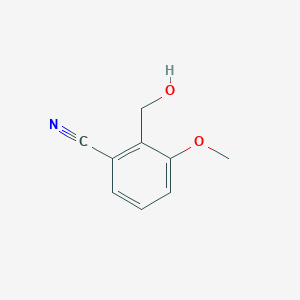
3-Nitro-4-(trifluoromethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride moiety. This compound is typically an orange to brown liquid with a strong, irritating odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethyl)benzoyl chloride can be achieved through various methods. One common approach involves the nitration of 4-(trifluoromethyl)benzoyl chloride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-type coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or metal hydrides can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution: Products include substituted benzoyl derivatives.
Reduction: The major product is 3-amino-4-(trifluoromethyl)benzoyl chloride.
Coupling: Products include biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-Nitro-4-(trifluoromethyl)benzoyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzoyl chloride moiety. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but with the nitro group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Lacks the nitro group, making it less reactive in certain reactions
Uniqueness
3-Nitro-4-(trifluoromethyl)benzoyl chloride is unique due to the combined presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C8H3ClF3NO3 |
|---|---|
Peso molecular |
253.56 g/mol |
Nombre IUPAC |
3-nitro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-5(8(10,11)12)6(3-4)13(15)16/h1-3H |
Clave InChI |
HXZPWKICRNMTMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)







![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)




